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Compound of Interest

Compound Name: 3-Hydroxy-2-isopropylbenzonitrile

Cat. No.: B2707329 Get Quote

Characterization of 3-Hydroxy-2-
isopropylbenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural characterization of 3-Hydroxy-
2-isopropylbenzonitrile. Due to the limited availability of public experimental data for this

specific compound, this guide presents a combination of predicted spectral data for 3-
Hydroxy-2-isopropylbenzonitrile and experimental data for structurally related alternatives.

This comparative approach allows for a robust understanding of its expected analytical

behavior and provides a valuable resource for its identification and confirmation.

Structural Confirmation Workflow
The structural elucidation of a novel or synthesized compound like 3-Hydroxy-2-
isopropylbenzonitrile follows a logical workflow. Spectroscopic and analytical techniques are

employed to piece together the molecular structure, which is then compared against theoretical

data for confirmation.
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Workflow for Structural Characterization
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NMR Spectroscopy (¹H & ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Data Interpretation

Comparison with Predicted Data & Alternatives

Structure Confirmed

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis, purification, and structural confirmation of 3-
Hydroxy-2-isopropylbenzonitrile.
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Spectroscopic and Physical Data Comparison
The following tables summarize the predicted analytical data for 3-Hydroxy-2-
isopropylbenzonitrile and compare it with experimental data from alternative, structurally

similar compounds. This comparison is crucial for researchers in identifying the characteristic

signals of the target compound.

Table 1: Physical and Mass Spectrometry Data

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Key Mass
Spec
Fragments
(m/z)

Data Type

3-Hydroxy-2-

isopropylbenzoni

trile

C₁₀H₁₁NO 161.20 Not available Predicted

3-

Hydroxybenzonit

rile[1]

C₇H₅NO 119.12 119, 91, 64
Experimental (EI-

MS)

4-

Isopropylbenzoni

trile

C₁₀H₁₁N 145.20 145, 130, 103
Experimental

(GC-MS)

2-

Isopropylbenzoni

trile[2]

C₁₀H₁₁N 145.20 Not available -

Table 2: ¹H NMR Spectral Data (Chemical Shifts in ppm)
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Compoun
d

Aromatic
Protons

Isopropyl
CH

Isopropyl
CH₃

Hydroxyl
OH

Solvent Data Type

3-Hydroxy-

2-

isopropylbe

nzonitrile

6.8 - 7.5

(m)

3.0 - 3.4

(septet)
1.2 (d)

Variable (br

s)
-

Predicted[3

]

3-

Hydroxybe

nzonitrile

7.1 - 7.5

(m)
- -

Variable (br

s)
-

Experiment

al

4-

Isopropylb

enzonitrile

7.3 - 7.6

(m)
3.0 (septet) 1.2 (d) - CDCl₃

Experiment

al

Table 3: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
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Compo
und

C≡N C-OH

C-
isoprop
yl
(Aromat
ic)

Aromati
c C

Isoprop
yl CH

Isoprop
yl CH₃

Data
Type

3-

Hydroxy-

2-

isopropyl

benzonitr

ile

115 - 120 150 - 160 135 - 145 115 - 140 25 - 35 20 - 25
Predicted

[3]

3-

Hydroxyb

enzonitril

e

~118 ~157 - 115 - 131 - -
Experime

ntal

4-

Isopropyl

benzonitr

ile

~119 - ~152 127 - 132 ~34 ~24
Experime

ntal

Table 4: IR Spectroscopy Data (Wavenumbers in cm⁻¹)

Compound O-H Stretch C≡N Stretch
C-H Stretch
(Aromatic)

C-H Stretch
(Aliphatic)

Data Type

3-Hydroxy-2-

isopropylbenz

onitrile

3200 - 3600

(broad)

2200 - 2250

(sharp)
~3000 - 3100 ~2850 - 3000 Predicted[3]

3-

Hydroxybenz

onitrile[1]

~3300

(broad)

~2230

(sharp)
~3050 - Experimental

4-

Isopropylben

zonitrile

-
~2225

(sharp)
~3050 ~2960 Experimental
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Experimental Protocols
Detailed methodologies are essential for the replication of results and the validation of findings.

Below are standard protocols for the key analytical techniques used in the characterization of

benzonitrile derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift

referencing (0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field

strength of, for example, 400 or 500 MHz for the proton frequency.

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters to be set include the spectral width, number of scans, relaxation delay, and

acquisition time.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required

for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a

Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound can be mixed with

dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total

Reflectance (ATR) can be used, where a small amount of the sample is placed directly on

the ATR crystal. Liquid samples can be analyzed as a thin film between two salt plates (e.g.,

NaCl).
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Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first

recorded. The sample is then scanned, and the background is automatically subtracted. The

spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a

function of wavenumber (cm⁻¹). The positions, shapes, and intensities of the absorption

bands are used to identify the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

(e.g., dichloromethane, ethyl acetate).

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the

analysis.

GC Separation: A small volume of the sample solution is injected into the GC, where it is

vaporized. The components of the sample are separated based on their boiling points and

interactions with the stationary phase of the GC column (e.g., a nonpolar DB-5ms column).

The oven temperature is typically programmed to ramp up to ensure good separation.

MS Detection: As the separated components elute from the GC column, they enter the mass

spectrometer. In the ion source (commonly using Electron Ionization - EI), the molecules are

fragmented into characteristic ions. The mass analyzer separates these ions based on their

mass-to-charge ratio (m/z).

Data Analysis: The GC provides the retention time for each component, while the MS

provides a mass spectrum, which serves as a molecular fingerprint for identification.

Comparative Structural Analysis
The unique substitution pattern of 3-Hydroxy-2-isopropylbenzonitrile, with a hydroxyl group

at the 3-position and an isopropyl group at the 2-position, creates a distinct electronic and

steric environment that is reflected in its spectral data.
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Key Structural Features for Comparison

3-Hydroxy-2-isopropylbenzonitrile

Alternative Structures

OH at C3
Isopropyl at C2

CN at C1

3-Hydroxybenzonitrile
(No Isopropyl Group)

Absence of isopropyl signals in NMR

4-Isopropylbenzonitrile
(No Hydroxyl Group,

 Isopropyl at C4)

Absence of OH signals in IR & NMR

2-Hydroxybenzonitrile
(OH at C2)

Different aromatic splitting pattern in NMR

Click to download full resolution via product page

Caption: A comparison of the key structural features of 3-Hydroxy-2-isopropylbenzonitrile
with related alternative compounds.

In summary, while experimental data for 3-Hydroxy-2-isopropylbenzonitrile is not readily

available in the public domain, a comprehensive characterization can be inferred through the

analysis of predicted data in conjunction with experimental data from structurally similar

compounds. The provided protocols and comparative data serve as a valuable guide for

researchers working on the synthesis and confirmation of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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